4-(Acetylamino)phthalic anhydride is a derivative of phthalic anhydride, characterized by the presence of an acetylamino group at the 4-position of the phthalic structure. Its molecular formula is C₁₀H₇NO₄, and it has a molecular weight of approximately 205.17 g/mol. The compound appears as a white to light yellow crystalline solid and is soluble in organic solvents such as acetone and ethyl acetate, but insoluble in water. Its structural formula includes both an anhydride functional group and an acetylamino group, which contribute to its reactivity and utility in various
There is no current information available on a specific mechanism of action for 4-AP in biological systems.
-(Acetylamino)phthalic anhydride, also known as N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide, is a chemical compound synthesized through various methods, including the reaction of phthalic anhydride with acetamide or N-acetylated anthranilic acid. Researchers have characterized its properties using various techniques, including:
These characterization methods are crucial for confirming the identity and purity of 4-(Acetylamino)phthalic anhydride, which is essential for its subsequent use in research applications.
While the specific research applications of 4-(Acetylamino)phthalic anhydride are still under exploration, its chemical properties suggest potential uses in various fields:
The synthesis of 4-(Acetylamino)phthalic anhydride can be achieved through several methods:
4-(Acetylamino)phthalic anhydride finds applications in various fields:
Interaction studies involving 4-(Acetylamino)phthalic anhydride have focused on its reactivity with various nucleophiles. For example, it has been shown to react with amino acids and other amines, forming stable adducts that can be further utilized in drug design and development. These interactions highlight its potential as a versatile building block in medicinal chemistry .
Several compounds share structural similarities with 4-(Acetylamino)phthalic anhydride. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Phthalic Anhydride | Anhydride | Base structure; widely used industrial chemical |
4-Aminophthalic Acid | Amino Acid | Lacks acetyl group; used in dye synthesis |
Maleic Anhydride | Anhydride | Different positioning of double bonds; reactive |
Naphthalene-1,8-Dicarboxylic Acid | Dicarboxylic Acid | More complex structure; used in polymer chemistry |
The uniqueness of 4-(Acetylamino)phthalic anhydride lies in its specific functionalization with the acetylamino group, which enhances its reactivity compared to other phthalate derivatives while providing distinct properties useful in synthesis and biological applications .